3-[(3-methoxybenzyl)oxy]-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(3-METHOXYPHENYL)METHOXY]-4,9-DIMETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHOXYPHENYL)METHOXY]-4,9-DIMETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the methoxy group at the desired position. Subsequent steps include cyclization and functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-METHOXYPHENYL)METHOXY]-4,9-DIMETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-[(3-METHOXYPHENYL)METHOXY]-4,9-DIMETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(3-METHOXYPHENYL)METHOXY]-4,9-DIMETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethyl alcohol: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound has a similar chromen structure but with different functional groups.
Uniqueness
3-[(3-METHOXYPHENYL)METHOXY]-4,9-DIMETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H24O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H24O4/c1-14-7-8-19-20(11-14)18-9-10-21(15(2)22(18)27-23(19)24)26-13-16-5-4-6-17(12-16)25-3/h4-6,9-10,12,14H,7-8,11,13H2,1-3H3 |
InChI Key |
GYTXAPZKDUPMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=CC(=CC=C4)OC)C)OC2=O |
Origin of Product |
United States |
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